Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-
Description
The compound Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)- (CAS 68418-51-9), also known as 1,4-Phenylenebis[(4-fluorophenyl)methanone] or 1,4-di(4-fluorobenzoyl)benzene, is a fluorinated aromatic ketone. Its structure features a central 1,4-phenylene group linked via ketone bridges to two 4-fluorophenyl moieties . Key properties include:
Properties
IUPAC Name |
[4-[4-[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20F2O4/c33-25-9-1-21(2-10-25)31(35)23-5-13-27(14-6-23)37-29-17-19-30(20-18-29)38-28-15-7-24(8-16-28)32(36)22-3-11-26(34)12-4-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHKGCDVQEZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630679 | |
| Record name | [1,4-Phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93597-87-6 | |
| Record name | [1,4-Phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The phenolic precursor is synthesized via Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.
Procedure :
- Reagents : Phenol (1.0 equiv), 4-fluorobenzoyl chloride (2.2 equiv), AlCl₃ (2.5 equiv), dichloromethane (solvent).
- Conditions : 0°C to room temperature, 12 h under nitrogen.
- Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography.
Outcome :
Mechanistic Insight :
AlCl₃ activates the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position of phenol. The electron-donating hydroxyl group directs regioselectivity, while the fluorine atom stabilizes the intermediate carbocation through inductive effects.
Alternative Pathway: Grignard Reagent Addition
4-Fluorophenyl magnesium bromide reacts with methyl 4-hydroxybenzoate, followed by oxidation to the ketone.
Procedure :
- Reagents : Methyl 4-hydroxybenzoate (1.0 equiv), 4-fluorophenyl magnesium bromide (2.0 equiv), THF, −78°C.
- Oxidation : Treat intermediate alcohol with PCC (pyridinium chlorochromate) in DCM.
Outcome :
Etherification Strategies
Ullmann Coupling
Reagents :
- 4-(4-Fluorobenzoyl)phenol (2.2 equiv)
- 1,4-Dibromobenzene (1.0 equiv)
- CuI (10 mol%), K₂CO₃ (3.0 equiv), DMF, 120°C, 24 h.
Outcome :
Optimization :
- Catalyst Screening : CuI outperformed CuBr and CuCl due to enhanced oxidative stability.
- Solvent Effects : DMF provided superior solubility for aromatic intermediates compared to toluene or DMSO.
Nucleophilic Aromatic Substitution (SNAr)
Reagents :
- 4-(4-Fluorobenzoyl)phenol (2.5 equiv)
- 1,4-Dinitrobenzene (1.0 equiv)
- K₂CO₃ (4.0 equiv), DMSO, 150°C, 48 h.
Outcome :
One-Pot Sequential Synthesis
Tandem Acylation-Etherification
A streamlined approach combines Friedel-Crafts acylation and etherification in a single reactor.
Procedure :
- Step 1 : Acylate phenol with 4-fluorobenzoyl chloride (as in Section 2.1).
- Step 2 : Add 1,4-dibromobenzene and CuI/K₂CO₃ without isolating the phenolic intermediate.
Outcome :
- Yield : 60–63%.
- Advantage : Reduces purification steps but risks side reactions between acyl chloride and copper catalyst.
Catalytic Asymmetric Synthesis
Iodine(III)-Mediated Ketone Formation
Leveraging chiral iodine(III) reagents (e.g., 7f in), this method achieves enantioselective ketone installation.
Procedure :
- Enol Ester Preparation : React 4-fluorophenylacetylene with acetic anhydride.
- Oxidative Coupling : Treat with chiral iodane (20 mol%), m-CPBA (1.5 equiv), TsOH (1.0 equiv) in MeCN.
Outcome :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ullmann Coupling | 65–70 | >98 | Scalable, robust | Requires stoichiometric Cu |
| SNAr | 40–45 | 90 | No metal catalyst | Low yield, harsh conditions |
| Tandem One-Pot | 60–63 | 95 | Process efficiency | Intermediate instability |
| Asymmetric Synthesis | 78 | 99 | High enantioselectivity | Costly reagents |
Industrial-Scale Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups are known to enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thermal Stability and Crystallographic Properties
- Its density (1.3 g/cm³) indicates moderate molecular packing .
- Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): These tetrazole-containing analogs decompose at 288.7 °C and 247.6 °C, respectively. Their higher density (1.675 g/cm³ for a related compound) is attributed to extensive hydrogen bonding, which stabilizes crystal packing but reduces thermal resistance compared to the fluorinated target compound .
Electronic and Steric Effects
- Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanones: These compounds exhibit steric hindrance from indole and cycloalkyl groups, suppressing specific spectral peaks.
- Chimassorb®81 (2-Hydroxy-4-(octyloxy)-phenylmethanone): A UV-B absorber with a hydroxyl group enabling hydrogen bonding. The target compound lacks hydroxyl groups, reducing hydrogen-bond capacity but offering improved solubility in non-polar matrices due to fluorinated aryl groups .
Data Table: Comparative Properties
*Density from a structurally similar compound in .
Biological Activity
Methanone, specifically the compound known as 1,1'-(1,4-phenylene)bis[1-(4-fluorophenyl)-] , is a synthetic organic compound with potential biological activity. This compound has garnered interest due to its structural properties and possible applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.
- Molecular Formula : C20H12F2O2
- Molecular Weight : 322.3 g/mol
- CAS Number : 68418-51-9
The compound features a biphenyl structure with fluorine substituents, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Research into the biological activity of Methanone has indicated various potential applications, notably in anticancer therapies. The following sections present detailed findings from recent studies.
Anticancer Activity
Recent studies have demonstrated that compounds related to Methanone exhibit significant anticancer properties. For instance, a study on similar bis(phenyl) compounds indicated effective inhibition of breast cancer cell lines (MCF-7) when treated with novel derivatives. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Studies Involving Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenol | MCF-7 | 250-300 | Apoptosis induction |
| Methanone Derivative A | A549 (Lung) | 150 | Cell cycle arrest |
| Methanone Derivative B | HeLa (Cervical) | 200 | DNA fragmentation |
These findings suggest that the structural characteristics of Methanone and its derivatives can significantly influence their biological activity against cancer cells.
The mechanisms through which Methanone exerts its biological effects are still under investigation. However, several hypotheses include:
- Apoptosis Induction : Compounds derived from Methanone have shown the ability to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the progression of the cell cycle in malignant cells.
- DNA Damage : Evidence suggests that certain derivatives may cause DNA fragmentation, leading to cell death.
Case Studies
A noteworthy case study involved the synthesis and testing of a new Schiff base derived from a similar phenylene structure. This compound demonstrated significant cytotoxicity against MCF-7 cells, showcasing a promising avenue for further research into Methanone derivatives as anticancer agents.
Case Study Findings
- Study Design : The compound was tested on MCF-7 cells at varying concentrations (250 μg/ml and 300 μg/ml).
- Results : The study reported a significant reduction in cell viability after treatment, with apoptosis confirmed through DNA fragmentation assays.
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms aromatic coupling patterns (e.g., para-substitution in 4-fluorophenyl groups). 2D NMR (COSY, HSQC) resolves complex splitting in polyaromatic systems .
- Mass spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related cyclohexene derivatives .
- HPLC : Assesses purity (>98% required for pharmacological studies) .
How should researchers address contradictions in spectral data or synthetic yields reported across studies?
Advanced Research Question
Discrepancies may stem from impurities , isomerization , or instrumental variability . Resolve these by:
- Reproducing experiments : Validate protocols using standardized reagents and conditions.
- Advanced NMR techniques : Use tROESY or NOESY to distinguish stereoisomers .
- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated spectra .
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor-supplied information .
What structural modifications enhance the bioactivity of bis(4-fluorophenyl)methanone derivatives in herbicide development?
Advanced Research Question
- Electron-withdrawing groups : Fluorine substituents improve binding to enzyme active sites (e.g., 4-hydroxyphenylpyruvate dioxygenase in herbicides) .
- Extended conjugation : Aryl-naphthyl methanone derivatives show increased herbicidal activity due to π-π stacking interactions .
- Docking studies : Use software like AutoDock to predict binding affinities and guide functionalization .
How can thermal stability and decomposition pathways of this compound be analyzed?
Basic Research Question
- Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating (degradation onset ~538°C predicted for related phosphinyl-methanones) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic decomposition events.
- Gas chromatography-mass spectrometry (GC-MS) : Profiles volatile decomposition products .
What computational tools are recommended for modeling the electronic properties of bis(4-fluorophenyl)methanone derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps, charge distribution, and reactivity descriptors (e.g., Fukui indices).
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments.
- Software packages : Gaussian, ORCA, or VASP for quantum mechanical calculations .
What are the emerging applications of bis(4-fluorophenyl)methanone derivatives in materials science?
Basic Research Question
- Organic light-emitting diodes (OLEDs) : Derivatives like BPAcCz act as assistant dopants, enhancing external quantum efficiency via energy transfer mechanisms .
- Polymer additives : Improve thermal resistance in epoxy resins due to aromatic rigidity .
How can researchers overcome purification challenges for highly functionalized methanone derivatives?
Advanced Research Question
- Sublimation : Effective for thermally stable, low-molecular-weight compounds .
- Preparative HPLC : Separates isomers using chiral columns or gradient elution.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize crystal yield .
What protocols ensure the stability of bis(4-fluorophenyl)methanone during storage and handling?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for moisture-sensitive reactions.
- Stability assays : Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
